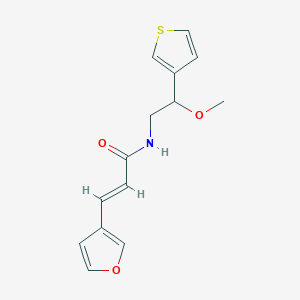
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to stimulate the growth of certain crops by enhancing the activity of plant growth hormones.
Efectos Bioquímicos Y Fisiológicos
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation. In plants, it has been shown to enhance the activity of plant growth hormones, leading to increased growth and yield. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is that it is relatively easy to synthesize in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are many future directions for research on (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide. In medicine, further research is needed to fully understand its potential as an anticancer agent and to optimize its use in cancer therapy. In agriculture, further research is needed to determine its potential as a plant growth regulator and to optimize its use in crop production. In materials science, further research is needed to investigate its potential as a precursor for the synthesis of novel materials.
Métodos De Síntesis
The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide involves the reaction of 2-methoxy-2-(thiophen-3-yl)ethanamine with furan-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with acryloyl chloride in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a plant growth regulator, as it has been shown to stimulate the growth of certain crops. In materials science, it has been investigated for its potential as a precursor for the synthesis of novel materials.
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-7-19-10-12)8-15-14(16)3-2-11-4-6-18-9-11/h2-7,9-10,13H,8H2,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFYYPFPBIVIK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

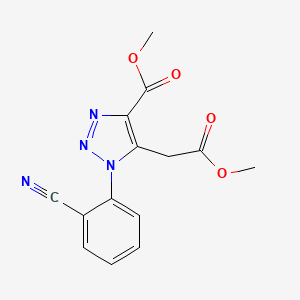
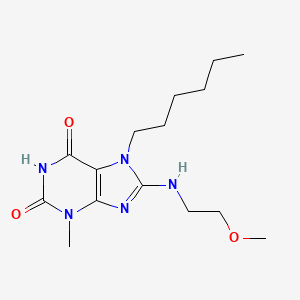
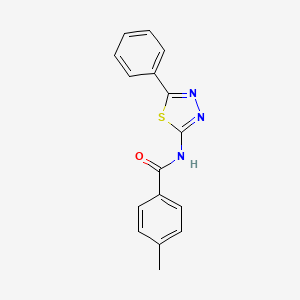
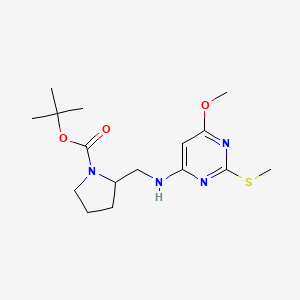
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
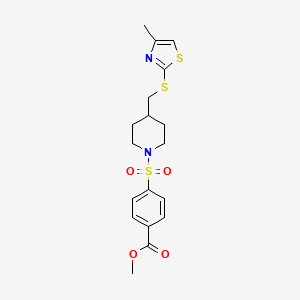
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
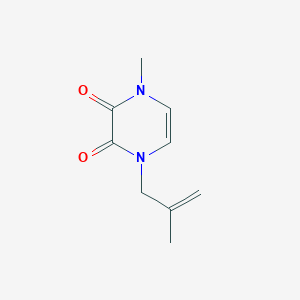
![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

amine dihydrochloride](/img/structure/B2897827.png)